molecular formula C8H7BF4KNO B8004539 Potassium trifluoro(2-fluoro-3-(methylcarbamoyl)phenyl)borate

Potassium trifluoro(2-fluoro-3-(methylcarbamoyl)phenyl)borate

Cat. No.: B8004539
M. Wt: 259.05 g/mol
InChI Key: FIYJQYGYPXDKQK-UHFFFAOYSA-N
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Description

Potassium trifluoro(2-fluoro-3-(methylcarbamoyl)phenyl)borate is a specialized organoboron compound. It is known for its stability and unique reactivity, making it valuable in various chemical applications. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(2-fluoro-3-(methylcarbamoyl)phenyl)borate typically involves the reaction of organoboronic acids with potassium bifluoride (KHF2). This method was demonstrated by Vedejs in 1995, where potassium bifluoride was used as an efficient fluorinating agent . The reaction conditions usually require a controlled environment to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2-fluoro-3-(methylcarbamoyl)phenyl)borate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: Substitution reactions are prevalent, especially in the context of Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Potassium trifluoro(2-fluoro-3-(methylcarbamoyl)phenyl)borate has several scientific research applications:

    Chemistry: It is widely used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Research into new pharmaceuticals often involves this compound due to its ability to form complex molecular structures.

    Industry: It is used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of potassium trifluoro(2-fluoro-3-(methylcarbamoyl)phenyl)borate involves its role as a boron reagent in cross-coupling reactions. The compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of boron and palladium intermediates, which then undergo transmetalation and reductive elimination to form the desired products .

Comparison with Similar Compounds

Similar Compounds

    Potassium trifluoroborate salts: These compounds share similar stability and reactivity characteristics.

    Organoboronic acids: While similar, these acids are less stable compared to their trifluoroborate counterparts.

    Boronic esters: These esters are also used in cross-coupling reactions but have different stability profiles.

Uniqueness

Potassium trifluoro(2-fluoro-3-(methylcarbamoyl)phenyl)borate is unique due to its enhanced stability and reactivity under various conditions. This makes it a preferred choice in many synthetic applications, particularly where moisture and air stability are crucial .

Properties

IUPAC Name

potassium;trifluoro-[2-fluoro-3-(methylcarbamoyl)phenyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF4NO.K/c1-14-8(15)5-3-2-4-6(7(5)10)9(11,12)13;/h2-4H,1H3,(H,14,15);/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYJQYGYPXDKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=CC=C1)C(=O)NC)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF4KNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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